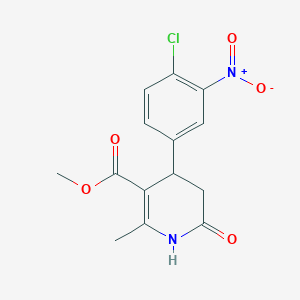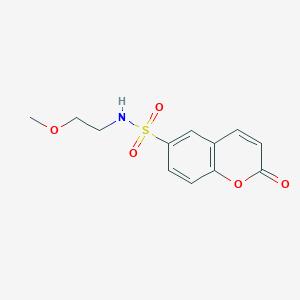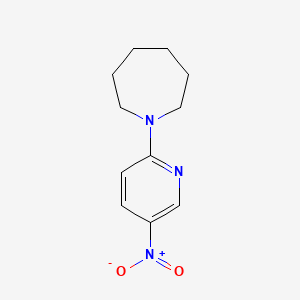
4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine, also known as 4F-POP or 4-fluoro-α-POP, is a synthetic compound that belongs to the class of pyridine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in extracellular dopamine levels, which can activate dopamine receptors and modulate neuronal activity. The exact mechanism of how 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine interacts with the dopamine transporter is still being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine are still being studied. However, it has been shown to have a stimulatory effect on locomotor activity in rodents, which suggests that it may have psychostimulant properties. It has also been shown to increase extracellular dopamine levels in the nucleus accumbens, which is a key brain region involved in reward and motivation.
实验室实验的优点和局限性
One of the advantages of 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine is its high affinity and selectivity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes in the brain. However, one of the limitations is its potential for abuse, as it has been shown to have psychostimulant properties. Therefore, caution should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for research on 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine. One area of interest is its potential as a therapeutic agent for dopamine-related disorders, such as Parkinson's disease and addiction. Another area of interest is its potential as a tool for studying the role of dopamine in complex behaviors, such as decision-making and social interaction. Further research is needed to fully understand the potential applications of 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine in scientific research.
合成方法
The synthesis of 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine involves several steps, starting from commercially available starting materials. One of the key steps is the reaction between 4-fluorobenzaldehyde and 1-(1-propyl-4-piperidinyl)butane-1,3-dione, which leads to the formation of the intermediate 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)butane-1,3-dione. This intermediate is then reduced with sodium borohydride to yield 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine in high yield and purity.
科学研究应用
4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine neurotransmission. This makes it a useful tool for studying dopamine-related processes in the brain, such as reward, motivation, and addiction.
属性
IUPAC Name |
4-(4-fluorophenyl)-1-(1-propylpiperidin-4-yl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2/c1-2-11-21-12-9-19(10-13-21)22-14-7-17(8-15-22)16-3-5-18(20)6-4-16/h3-7,19H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKHTKNEXBMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCC(=CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4942445.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4942449.png)


![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)

![propyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B4942478.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942480.png)


![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)
